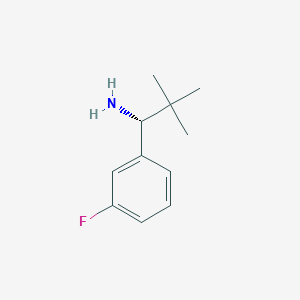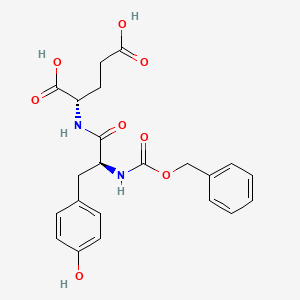
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a complex chemical compound with significant applications in the synthesis of biologically active molecules. It is particularly noted for its role in the development of anti-tumor and antiviral agents. The compound’s molecular formula is C({22})H({21})NO(_{5}), and it has a molecular weight of 379.41 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose typically involves the protection of hydroxyl groups, followed by the introduction of a cyano group. One common method includes the use of toluoyl chloride for the protection of hydroxyl groups at positions 3 and 5. The cyano group is then introduced at position 1 through a nucleophilic substitution reaction using cyanide ions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents, along with precise temperature and pH control, is crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or sodium methoxide (NaOMe) are employed under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or alcohols.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral and anti-tumor drugs, contributing to the development of treatments for diseases like cancer and HIV.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a prodrug, which is metabolized into active compounds that inhibit viral replication or tumor growth. The cyano group plays a crucial role in binding to the active sites of enzymes, thereby blocking their activity and disrupting biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose: Used in the synthesis of 2-deoxynucleosides.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose: Another derivative used in carbohydrate chemistry.
Uniqueness: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is unique due to its cyano group, which provides distinct reactivity and biological activity compared to its chloro and azido counterparts. This uniqueness makes it particularly valuable in the synthesis of anti-tumor and antiviral agents.
Eigenschaften
Molekularformel |
C22H21NO6 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2,4-dihydroxy-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-4-(2-methylbenzoyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C22H21NO6/c1-13-7-3-5-9-15(13)17(24)18(25)20-22(28,11-21(27,12-23)29-20)19(26)16-10-6-4-8-14(16)2/h3-10,18,20,25,27-28H,11H2,1-2H3 |
InChI-Schlüssel |
SHMBDPRJYSTTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)(C#N)O)(C(=O)C3=CC=CC=C3C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)






![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)



